molecular formula C8H8N2O B3287907 2-Methylbenzo[d]oxazol-7-amine CAS No. 848678-67-1

2-Methylbenzo[d]oxazol-7-amine

Cat. No.: B3287907
CAS No.: 848678-67-1
M. Wt: 148.16 g/mol
InChI Key: JFPOIQUUOLJTRC-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]oxazol-7-amine is a heterocyclic aromatic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzene ring fused to an oxazole ring, with a methyl group at the 2-position and an amine group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenzo[d]oxazol-7-amine can be achieved through several methods. One common approach involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions. For instance, the reaction of 2-aminophenol with methylglyoxal in the presence of acetic acid can yield this compound. Another method involves the cyclization of N-phenylacetamides catalyzed by palladium acetate in the presence of potassium persulfate and trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzo[d]oxazol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxazole derivatives with various functional groups.

    Reduction: Oxazoline derivatives.

    Substitution: Substituted benzoxazole derivatives with different functional groups.

Scientific Research Applications

2-Methylbenzo[d]oxazol-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylbenzo[d]oxazol-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism . These interactions can lead to various biological effects, such as antimicrobial and anticancer activities. Molecular docking studies have revealed that the compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylbenzo[d]oxazol-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl and amine groups at the 2- and 7-positions, respectively, contribute to its unique interactions with biological targets and its potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-methyl-1,3-benzoxazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPOIQUUOLJTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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